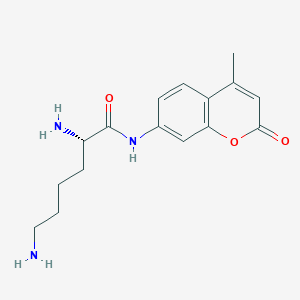
H-Lys-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Lys-AMC: is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. The compound consists of a lysine residue (Lys) linked to 7-amino-4-methylcoumarin (AMC), a fluorogenic group. When the peptide bond is cleaved by an enzyme, AMC is released, producing a fluorescent signal that can be quantitatively measured. This property makes this compound a valuable tool in various research fields, including enzymology, drug discovery, and diagnostics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-AMC typically involves the following steps:
Protection of Lysine: The ε-amino group of lysine is protected using a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl).
Coupling with AMC: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected lysine and AMC are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
化学反応の分析
Types of Reactions: H-Lys-AMC primarily undergoes enzymatic hydrolysis, where the peptide bond between lysine and AMC is cleaved by proteolytic enzymes.
Common Reagents and Conditions:
Enzymes: Proteolytic enzymes such as trypsin, chymotrypsin, and other serine proteases.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Major Products: The major product formed from the enzymatic hydrolysis of this compound is free AMC, which emits fluorescence upon excitation.
科学的研究の応用
H-Lys-AMC has a wide range of applications in scientific research:
Enzyme Activity Assays: It is widely used to measure the activity of proteolytic enzymes in various biological samples.
Drug Discovery: this compound is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes, which can be developed into therapeutic drugs.
Diagnostics: The compound is used in diagnostic assays to detect abnormal enzyme activity associated with diseases such as cancer and neurodegenerative disorders.
Biological Research: this compound is used to study the role of proteolytic enzymes in cellular processes like apoptosis, cell signaling, and protein degradation.
作用機序
The mechanism of action of H-Lys-AMC involves the enzymatic cleavage of the peptide bond between lysine and AMC. Proteolytic enzymes recognize and bind to the lysine residue, catalyzing the hydrolysis of the peptide bond. This reaction releases AMC, which fluoresces upon excitation. The intensity of the fluorescence is directly proportional to the enzyme activity, allowing for quantitative measurement.
類似化合物との比較
Boc-Lys-AMC: Another fluorogenic peptide substrate with a similar structure but different protecting group (Boc).
Ac-Lys-AMC: A variant with an acetyl group protecting the lysine residue.
Uniqueness of H-Lys-AMC: this compound is unique due to its specific structure, which allows for efficient cleavage by a wide range of proteolytic enzymes. Its high sensitivity and specificity make it a preferred choice for enzyme activity assays and other research applications.
特性
分子式 |
C16H21N3O3 |
|---|---|
分子量 |
303.36 g/mol |
IUPAC名 |
(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C16H21N3O3/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21)/t13-/m0/s1 |
InChIキー |
ZLBMFVYCTXDWPT-ZDUSSCGKSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


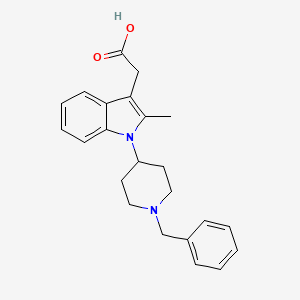
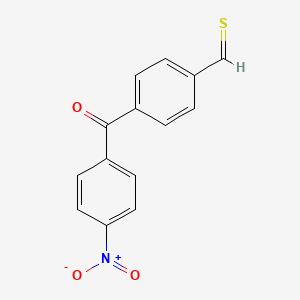
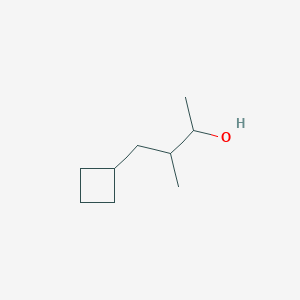
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)

![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

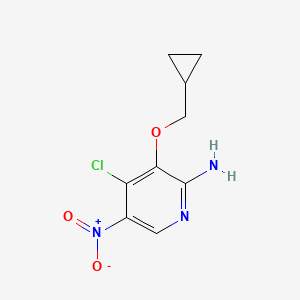
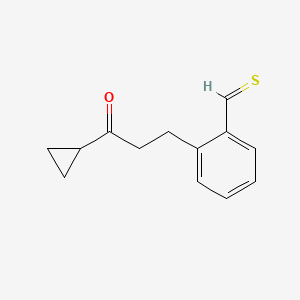

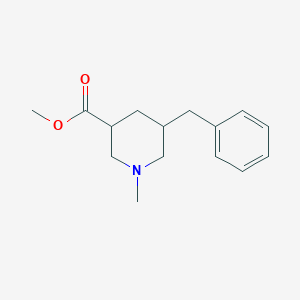
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
